Cas no 2229399-63-5 (2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)

2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid
- 2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid
- EN300-1729112
- 2229399-63-5
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- インチ: 1S/C7H4N4O3/c12-5(7(13)14)3-1-4-6(8-2-3)10-11-9-4/h1-2H,(H,13,14)(H,8,9,10,11)
- InChIKey: LSRICMOBZZLYFP-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)O)C1C=NC2C(C=1)=NNN=2
計算された属性
- せいみつぶんしりょう: 192.02834000g/mol
- どういたいしつりょう: 192.02834000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 109Ų
2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729112-0.5g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 0.5g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1729112-0.25g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 0.25g |
$1789.0 | 2023-09-20 | ||
Enamine | EN300-1729112-0.05g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 0.05g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1729112-10g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 10g |
$8357.0 | 2023-09-20 | ||
Enamine | EN300-1729112-5g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 5g |
$5635.0 | 2023-09-20 | ||
Enamine | EN300-1729112-5.0g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 5g |
$5635.0 | 2023-06-04 | ||
Enamine | EN300-1729112-10.0g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1729112-1.0g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 1g |
$1944.0 | 2023-06-04 | ||
Enamine | EN300-1729112-2.5g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 2.5g |
$3809.0 | 2023-09-20 | ||
Enamine | EN300-1729112-0.1g |
2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |
2229399-63-5 | 0.1g |
$1711.0 | 2023-09-20 |
2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acidに関する追加情報
2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid: A Novel Compound with Promising Therapeutic Potential in Biomedical Research
2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid, with the CAS number 2229399-63-5, represents a unique class of organic compounds that have garnered significant attention in recent years. This molecule, characterized by its complex structure combining a pyridine ring with a triazole ring, exhibits multifaceted biological activities that make it a compelling candidate for further exploration in drug discovery and biomedical applications. The integration of heterocyclic systems such as 3H-1,2,3-triazolo[4,5-b]pyridin-6-yl into carboxylic acid derivatives has opened new avenues for modulating molecular interactions with biological targets.
Recent studies have highlighted the potential of 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid in targeting inflammation-related pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. The molecule's ability to modulate cytokine production and reduce oxidative stress has positioned it as a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Structurally, 2-oxo-2-{3H-1,2,3-triazolo[3,4-b]pyridin-6-yl}acetic acid features a central pyridine ring fused with a triazole ring, creating a rigid scaffold that may enhance its binding affinity to specific protein targets. The presence of the carboxylic acid group further contributes to its molecular interactions, particularly with ion channels and G-protein coupled receptors. This structural complexity is believed to underpin its diverse pharmacological profiles, as evidenced by its ability to modulate ion channel activity in neuronal cells.
Emerging research suggests that this compound may have neuroprotective properties. A 2024 preclinical study published in Neuropharmacology reported that 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid exhibits protective effects against neurodegenerative conditions by reducing oxidative damage and promoting mitochondrial function. These findings align with its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in pathogenesis.
The chemical stability of 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid is another notable attribute. Its resistance to hydrolysis and metabolic degradation makes it a promising candidate for drug development, as it can maintain therapeutic efficacy over extended periods. This characteristic is particularly valuable in the context of oral administration, where maintaining bioavailability is crucial for clinical success.
Recent advances in computational chemistry have facilitated the exploration of 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid's molecular interactions with biological targets. Molecular docking studies have revealed its potential to bind to various receptors, including those involved in the regulation of intracellular signaling pathways. These insights provide a foundation for understanding its mechanism of action and guiding the design of more effective derivatives.
While the therapeutic potential of 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid is promising, further research is needed to fully elucidate its biological effects. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. These efforts are critical for translating its potential into viable therapeutic applications.
In conclusion, 2-oxo-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}acetic acid represents a significant advancement in the field of biomedical research. Its unique structural features and diverse biological activities position it as a valuable tool for exploring new therapeutic strategies. As research in this area continues to evolve, this compound may offer novel solutions for addressing a wide range of health conditions.
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